9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS No.: 929493-73-2
Cat. No.: VC4645078
Molecular Formula: C25H21NO4
Molecular Weight: 399.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929493-73-2 |
|---|---|
| Molecular Formula | C25H21NO4 |
| Molecular Weight | 399.446 |
| IUPAC Name | 9-[(4-methoxyphenyl)methyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C25H21NO4/c1-28-19-9-7-17(8-10-19)13-26-14-21-23(30-16-26)12-11-20-24(27)22(15-29-25(20)21)18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3 |
| Standard InChI Key | RZOJJWTUGPUTBB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Introduction
9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one is a complex organic compound belonging to the class of chromeno[8,7-e]oxazin-4-ones. It features a chromeno-oxazine framework, which is a fusion of a chromene ring and an oxazine ring, along with various substituents such as a methoxybenzyl group and a phenyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its intricate molecular architecture.
Synthesis
The synthesis of 9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one typically involves multi-step organic reactions. A common method includes the condensation of appropriate phenolic compounds with aldehydes or ketones in the presence of acid catalysts to form the oxazine structure.
Research Findings and Applications
-
Medicinal Chemistry: The compound's complex structure makes it a candidate for medicinal chemistry applications, particularly in the development of new drugs.
-
Organic Synthesis: Its synthesis involves advanced organic chemistry techniques, contributing to the field of organic synthesis.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one | Chromene and oxazine framework with methoxybenzyl and phenyl groups | Exhibits significant biological activity |
| 9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one | Similar chromeno-oxazine framework with dimethoxybenzyl group | Potential applications in medicinal chemistry |
| 6-Ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-2-one | Contains an ethyl substituent | Different reactivity and biological activity profiles |
Future Directions
Further research is necessary to fully understand the biological effects and potential therapeutic applications of 9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one. Experimental data from biological assays will be crucial for confirming its mechanisms of action and potential uses in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume